molecular formula C11H9F3N2O3 B016558 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester CAS No. 154187-50-5

2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester

Cat. No.: B016558
CAS No.: 154187-50-5
M. Wt: 274.2 g/mol
InChI Key: IPQMAVSSCOHEMO-UHFFFAOYSA-N
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Description

2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester is a photoaffinity reagent used in various scientific research applications. This compound is known for its ability to form covalent bonds with biomolecules upon exposure to UV light, making it a valuable tool in the study of molecular interactions and protein functions .

Preparation Methods

The synthesis of 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester involves a multi-step reaction process. The synthetic route typically includes the following steps :

    Hydroxylamine Hydrochloride and Pyridine Reaction: The initial step involves reacting hydroxylamine hydrochloride with pyridine in ethanol at 60°C for 12 hours.

    Tert-Butyl Hypochlorite and Ethanol Reaction: The intermediate product is then treated with tert-butyl hypochlorite and ethanol at ambient temperature for 2 hours.

    Thallium (III) Trifluoroacetate and Palladium Chloride Reaction: The final step involves reacting the product with thallium (III) trifluoroacetate, followed by palladium chloride, lithium chloride, and magnesium oxide in trifluoroacetic acid at room temperature for 24 hours.

Chemical Reactions Analysis

2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research due to its photoaffinity properties. Some of its applications include :

    Chemistry: Used as a photoaffinity label to study molecular interactions and reaction mechanisms.

    Biology: Employed in the identification and characterization of protein-ligand interactions.

    Medicine: Utilized in drug discovery and development to investigate target proteins and pathways.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby biomolecules. This property makes it an effective tool for studying molecular interactions and protein functions .

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester include:

These compounds share similar trifluoromethyl groups, but this compound is unique due to its photoaffinity properties, making it particularly valuable in research applications.

Properties

IUPAC Name

methyl 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O3/c1-18-8-5-6(3-4-7(8)9(17)19-2)10(15-16-10)11(12,13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQMAVSSCOHEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434618
Record name Methyl 2-methoxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154187-50-5
Record name Methyl 2-methoxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester
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2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester
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2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester
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2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester
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2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester
Reactant of Route 6
2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester

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